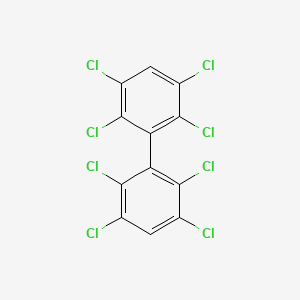

2,2',3,3',5,5',6,6'-Octachlorobiphenyl

Descripción

Overview of Polychlorinated Biphenyls as Persistent Organic Pollutants

Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that were manufactured in large quantities between the 1930s and 1980s. unep.org Due to their chemical stability and thermal resistance, they were widely used in industrial applications such as dielectric fluids in transformers and capacitors, and in open applications like paints and sealants. unep.orgnih.gov

PCBs are classified as persistent organic pollutants (POPs), a group of toxic chemicals that remain in the environment for extended periods. unep.orgnih.govmdpi.com They can travel long distances through air and water, leading to global contamination. unep.org Because they are fat-soluble, PCBs bioaccumulate in the fatty tissues of living organisms and biomagnify through the food chain, meaning their concentration increases at higher trophic levels. unep.orgnih.govnih.gov This poses a significant risk to top predators, including humans. unep.org Although their production was banned in the 1970s in the United States and is now restricted globally under the Stockholm Convention, PCBs continue to be an environmental and health concern due to their persistence and slow release from existing products and waste sites. unep.orgnih.govmdpi.comacs.org

Significance of Congener-Specific Analysis within PCB Research

PCBs are not a single compound but a mixture of 209 individual chemical compounds known as congeners. researchgate.netunt.edueurofinsus.com Each congener has a unique structure based on the number and position of chlorine atoms on the biphenyl (B1667301) molecule. researchgate.netepa.gov The toxicity and physical-chemical properties of PCBs vary significantly between different congeners. eurofinsus.com Some congeners exhibit dioxin-like toxicity, while others have different mechanisms of action. unt.edu

Initially, PCB analysis focused on commercial mixtures, known by trade names such as Aroclor. eurofinsus.comclu-in.org However, this approach has limitations because the composition of PCB mixtures can change in the environment due to weathering and metabolic processes. clu-in.org Therefore, congener-specific analysis, which identifies and quantifies individual PCB congeners, is crucial for a more accurate assessment of environmental contamination and potential health risks. eurofinsus.comclu-in.orgnih.govnih.gov This detailed analysis allows researchers to understand the specific toxicity of the congeners present in a sample and to better evaluate the environmental impact. eurofinsus.com

Structural Isomerism and Nomenclature of Octachlorobiphenyl Congeners

The structural diversity of PCBs arises from the different possible arrangements of chlorine atoms. Isomers are molecules that have the same molecular formula but different structural arrangements. Constitutional isomers, also known as structural isomers, differ in their bond connectivity. youtube.com Stereoisomers have the same bond connectivity but a different three-dimensional arrangement of atoms. youtube.com Within the PCB family, congeners with the same number of chlorine atoms are isomers of each other.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. iupac.orgyoutube.com For PCBs, the name is based on the parent compound, biphenyl, which consists of two benzene (B151609) rings linked together. The carbon atoms on the biphenyl rings are numbered from 1 to 6 on one ring and 1' to 6' on the other. The IUPAC name specifies the exact position of each chlorine atom.

For the compound in focus, the name 2,2',3,3',5,5',6,6'-Octachlorobiphenyl indicates:

Octachloro : There are eight chlorine atoms in total.

2,2',3,3',5,5',6,6' : These numbers (locants) specify the carbon atoms to which the chlorine atoms are attached. Four chlorine atoms are on one phenyl ring at positions 2, 3, 5, and 6, and the other four are on the second phenyl ring at positions 2', 3', 5', and 6'.

biphenyl : This is the name of the parent structure.

This systematic naming convention ensures that each of the 209 PCB congeners has a unique and unambiguous name. epa.gov

To simplify referencing individual congeners, a numbering system was developed by Ballschmiter and Zell, which assigns a unique number from 1 to 209 to each congener. clu-in.orgnih.govgreenfacts.org This system, often referred to as the BZ number or simply PCB number, is widely used in scientific literature. The numbers are assigned based on the number of chlorine atoms and their substitution pattern, following IUPAC rules. nih.gov

The compound this compound is assigned PCB 202 in this system. greenfacts.org

Table 1: Nomenclature for this compound

| Nomenclature System | Name/Number |

|---|---|

| IUPAC Name | This compound |

| Congener Number | PCB 202 |

PCBs can be grouped into homologous series based on the total number of chlorine atoms they contain. epa.gov Each homolog group consists of all the isomers for that specific level of chlorination. For example, all PCBs with eight chlorine atoms belong to the octachlorobiphenyl homolog group.

The molecular formula for all octachlorobiphenyls is C₁₂H₂Cl₈. Within this homolog group, there are 24 possible structural isomers, each with a unique arrangement of the eight chlorine atoms on the biphenyl rings. nih.govoup.com These isomers, including PCB 202, share the same molecular weight but differ in their physical, chemical, and toxicological properties due to the distinct positioning of the chlorine atoms.

Table 2: Isomeric and Homologous Classification

| Classification | Description | Example |

|---|---|---|

| Homologous Series | Group of PCBs with the same number of chlorine atoms. | Octachlorobiphenyls (all have 8 chlorine atoms) |

| Isomers | Compounds with the same molecular formula but different structures. | The 24 different octachlorobiphenyl congeners. |

| Specific Congener | A single, unique PCB compound. | this compound (PCB 202) |

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,4,5-tetrachloro-3-(2,3,5,6-tetrachlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl8/c13-3-1-4(14)10(18)7(9(3)17)8-11(19)5(15)2-6(16)12(8)20/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOPEORRMSDUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074132 | |

| Record name | 2,2',3,3',5,5',6,6'-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2136-99-4 | |

| Record name | 2,2',3,3',5,5',6,6'-Octachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',5,5',6,6'-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',5,5',6,6'-OCTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79G6GKQ4GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Distribution and Transport Dynamics

Global Environmental Presence and Dispersion Mechanisms

Due to their persistence and semi-volatile nature, PCBs, including 2,2',3,3',5,5',6,6'-Octachlorobiphenyl, have undergone long-range environmental transport, leading to their global distribution.

Once released into the atmosphere, this compound can be transported over vast distances. It exists in the atmosphere in both the gas phase and adsorbed to airborne particulate matter. The partitioning between these two phases is a critical factor in its transport and deposition.

Atmospheric deposition, which includes both wet (e.g., rain and snow) and dry (e.g., particle settling) processes, is a significant pathway for the entry of this compound into aquatic and terrestrial ecosystems. Studies on atmospheric deposition of PCBs have shown that urban and industrial areas can be significant sources. For example, in the Spokane, Washington area, total PCB flux results were comparable to those in other urban settings, with urban sites showing a higher proportion of more highly-chlorinated congeners. researchgate.net In the New York/New Jersey Harbor Estuary, gas absorption was found to be the dominant mode of deposition for most PCBs. nih.gov

Table 1: Atmospheric Deposition Rates of Total PCBs in Various Locations (Note: Data specific to this compound is limited; these values represent total PCBs but provide context for atmospheric deposition processes.)

| Location | Deposition Type | Deposition Rate | Reference |

| New York/New Jersey Harbor Estuary | Total (Wet + Dry + Gas Absorption) | 21 - 56 µg m⁻² yr⁻¹ | nih.gov |

| Spokane, WA | Bulk (Wet + Dry) | Comparable to other urban areas | researchgate.net |

| Delaware River | Wet | ~0.6 kg yr⁻¹ (for ΣPCBs) | nih.gov |

| Delaware River | Dry Particle | ~1.8 kg yr⁻¹ (for ΣPCBs) | nih.gov |

| Delaware River | Gaseous Absorption | ~6.5 kg yr⁻¹ (for ΣPCBs) | nih.gov |

In aquatic environments, this compound is typically found in low concentrations in the water column due to its low water solubility and high tendency to adsorb to particulate matter. Consequently, sediments act as a major sink and reservoir for this compound.

Contaminated sediments can also become a source of PCBs to the overlying water column through resuspension and diffusion. Studies in various water bodies have consistently shown that PCB concentrations are significantly higher in sediments compared to the water column. For instance, in the Hudson River Estuary, total PCB concentrations in sediments have been found to be substantial, indicating the role of sediments as a long-term repository. nau.edu Similarly, research in the Msunduzi River, South Africa, reported the highest PCB concentrations in sediments. nih.gov

Table 2: Concentrations of PCBs in Aquatic Environments (Note: This table provides general PCB concentration ranges as specific data for this compound is scarce.)

| Medium | Location | Concentration Range | Reference |

| Sediment | Hudson River Estuary | 0.08 to 1.41 ppm (total PCBs) | nau.edu |

| Sediment | Msunduzi River, South Africa | 214.21 to 610.45 ng/g dw (for Σ₈PCBs) | nih.gov |

| Water | River Otamiri | 622.87-935.84 ng L⁻¹ (for 28 congeners) | nih.gov |

In terrestrial environments, this compound strongly binds to soil organic matter, which limits its mobility and leaching into groundwater. nist.gov However, soil can become a long-term source of this compound to the atmosphere through volatilization.

Soil contamination can occur through atmospheric deposition, application of contaminated sewage sludge, or localized spills. Studies have shown a wide range of PCB concentrations in soils, often depending on the proximity to historical sources. For example, soil contamination from buildings with PCB-containing caulking has been documented, with concentrations ranging from 3.3 to 34 mg/kg. tandfonline.com In agricultural fields, concentrations are generally lower, but still detectable. researchgate.net

Table 3: Concentrations of PCBs in Terrestrial Soils (Note: Data is for total PCBs or a selection of congeners as specific data for this compound is not readily available.)

| Location/Source | Concentration Range | Reference |

| Soil near buildings with PCB caulking | 3.3 to 34 mg/kg | tandfonline.com |

| Roadside agricultural fields (NCR, India) | <0.01-38.32 ng g⁻¹ (dw) (for 28 congeners) | researchgate.net |

Inter-Compartmental Exchange Processes

The movement of this compound between different environmental compartments is a continuous process driven by various physical and chemical factors.

The distribution of this compound between sediment and the overlying water is described by the sediment-water partition coefficient (Kd). A high Kd value indicates a strong tendency for the compound to be sorbed to sediment particles. The partitioning is influenced by factors such as the organic carbon content of the sediment, the particle size distribution, and the chemical properties of the congener itself. acs.org

While specific Kd values for this compound are not widely reported, studies on other PCB congeners demonstrate the importance of this partitioning process in controlling their fate in aquatic systems. acs.org

The exchange of this compound across the air-water interface is a bidirectional process involving both deposition (absorption) from the atmosphere to the water and volatilization from the water back to the atmosphere. The direction and magnitude of this exchange are influenced by factors such as the Henry's Law Constant of the compound, water and air temperatures, wind speed, and the concentrations in both air and water.

For many PCBs, volatilization from water bodies is a significant removal process. researchgate.net For instance, studies in the Indiana Harbor and Ship Canal have shown net volatilization of total PCBs, indicating that the water body acts as a source to the atmosphere. researchgate.net The Henry's Law Constant is a key parameter in determining the direction of this flux.

Environmental Fate and Biotransformation Pathways

Persistence and Environmental Stability of Highly Chlorinated Biphenyls

Highly chlorinated biphenyls, including 2,2',3,3',5,5',6,6'-octachlorobiphenyl, are characterized by their low reactivity and high chemical stability, which made them suitable for various industrial applications. researchgate.net However, these same properties contribute to their persistence in the environment. researchgate.netwikipedia.org These compounds are resistant to oxidation and hydrolysis, leading to their slow degradation in natural ecosystems. wikipedia.orgcdc.gov

The persistence of PCBs is directly related to the degree of chlorination; higher chlorinated congeners are generally more resistant to degradation and volatilization. nih.gov Their low water solubility and vapor pressure, combined with their lipophilic nature, cause them to sorb strongly to particulate matter, sediments, and accumulate in the fatty tissues of organisms. cdc.govnih.gov This bioaccumulation can lead to biomagnification through the food web. nih.gov Consequently, highly chlorinated PCBs are widespread and can be found in various environmental compartments, including air, water, soil, and biota, far from their original sources. researchgate.netscilit.com The environmental half-lives of some PCB congeners can be very long, potentially lasting for years or even decades in sediments. oup.comresearchgate.net

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that can break down chemical compounds. For highly chlorinated PCBs, these processes are generally slow under typical environmental conditions but can be induced under specific laboratory or engineered settings.

Gamma irradiation has been investigated as a method for the decomposition of PCBs. researchgate.netosti.gov This process involves exposing PCB-contaminated materials, such as transformer oils, to a gamma radiation source like Cobalt-60. researchgate.net The irradiation generates free electrons in the medium, which react with the PCB molecules, leading to their dechlorination and the formation of biphenyl (B1667301). osti.gov

Studies have shown that the degree of dechlorination increases with the absorbed radiation dose. researchgate.netnih.gov For instance, gamma irradiation of various pure PCB congeners in solution demonstrated that dechlorination is a primary degradation pathway. nih.gov The effectiveness of radiolytic degradation can be influenced by the solvent used; for example, degradation proceeds more rapidly in a methanol/water mixture than in petroleum ether. nih.govnih.gov Research has demonstrated that gamma radiolysis can significantly reduce PCB concentrations in waste oils, with destruction efficiencies as high as 79% being reported in some studies. researchgate.net

Table 1: Effects of Gamma Irradiation on PCB Degradation

| Study Focus | Key Findings | Reference |

|---|---|---|

| Detoxification of PCBs in transformer oil | Destruction of PCBs was as high as 79% using a Cobalt-60 source. | researchgate.net |

| Degradation pathways of pure PCB congeners | Dechlorination was the primary degradation pathway, with efficiency dependent on the solvent. | nih.gov |

| Decomposition of Aroclor 1260 in oils | Progressively increasing absorbed doses led to decreased PCB concentrations, allowing for the calculation of rate constants. | osti.gov |

| Radiolytic degradation in different solvents | Degradation was more rapid in a methanol/water mixture compared to petroleum ether. | nih.gov |

Photolysis, the breakdown of compounds by light, is another abiotic degradation pathway for PCBs. researchgate.netresearchgate.net Under ultraviolet (UV) irradiation, PCBs can undergo dechlorination, leading to the formation of less chlorinated congeners and eventually biphenyl. researchgate.net The rate of photolytic degradation is influenced by factors such as the solvent, the intensity of the UV light, and the specific PCB congener. researchgate.net For example, the photolysis of several PCB congeners in various alcohols showed that the choice of solvent could significantly affect the removal rate. researchgate.net

The addition of certain chemicals can enhance the rate of photolysis. For instance, the presence of sodium hydroxide (B78521) has been shown to increase the photodecomposition rate of a PCB mixture. researchgate.net Photodegradation in natural environments, such as on suspended particles in river water under sunlight, is also a relevant process. nih.gov The photochemical activity of PCBs in such systems can be influenced by the molecule's hydrophobicity and the charge distribution on its aromatic rings. nih.gov

Bioaccumulation and Trophic Transfer in Ecological Systems

Mechanisms of Bioaccumulation in Biota

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance that is higher than in the surrounding medium. For 2,2',3,3',5,5',6,6'-octachlorobiphenyl, a highly hydrophobic compound, the primary mechanism of bioaccumulation in aquatic organisms is passive diffusion across biological membranes, such as gills and the intestinal tract.

Once absorbed, its lipophilic nature dictates its distribution within the organism. It preferentially partitions into and is stored in lipid-rich tissues, such as adipose tissue, blubber in marine mammals, and the liver. This sequestration in fatty tissues makes it resistant to metabolic breakdown and excretion, leading to its persistence and accumulation over the organism's lifetime.

The process of bioaccumulation encompasses both bioconcentration and biomagnification. Bioconcentration refers to the direct uptake of a chemical from the surrounding medium (e.g., water), while biomagnification describes the increasing concentration of a substance in organisms at successively higher levels in a food chain.

Factors Influencing Congener-Specific Bioaccumulation

The extent to which this compound bioaccumulates is not uniform across all organisms and ecosystems. Several key factors influence its congener-specific bioaccumulation potential.

The degree of chlorination is a primary determinant of a PCB congener's bioaccumulation potential. Generally, as the number of chlorine atoms increases, so does the compound's lipophilicity and resistance to metabolic degradation, leading to greater bioaccumulation. As an octachlorobiphenyl, PCB 204 is highly chlorinated and thus exhibits a strong tendency to bioaccumulate.

The specific arrangement of chlorine atoms on the biphenyl (B1667301) rings (the substitution pattern) also plays a crucial role. Congeners with chlorine atoms at the ortho positions (2, 2', 6, 6') can experience hindered rotation between the phenyl rings, affecting their three-dimensional structure. The 2,2',3,3',5,5',6,6'- substitution pattern of PCB 204, with four ortho chlorines, contributes to its persistence, as this steric hindrance can make it more difficult for metabolic enzymes to access and break down the molecule.

Due to its high lipophilicity, the lipid content of an organism is a critical factor in the bioconcentration of this compound. Organisms with a higher percentage of body fat will have a greater capacity to store this compound. Consequently, variations in lipid content between species, individuals of the same species, and even within the same individual over different life stages or seasons can significantly impact the measured concentration of PCB 204.

To account for this variability, concentrations of lipophilic contaminants like PCB 204 in biological tissues are often "lipid-normalized," meaning the concentration is expressed per unit of lipid weight rather than wet or dry tissue weight. This allows for more meaningful comparisons of contaminant levels between different organisms and tissues. clu-in.orgnoaa.govepa.govepa.gov

Trophic Transfer and Biomagnification in Food Webs

Trophic transfer is the movement of contaminants from one trophic level to the next through the consumption of prey. Because this compound is persistent and readily stored in fatty tissues, it is not efficiently eliminated from the body. When a predator consumes prey containing this compound, the PCB is transferred and accumulates in the predator's tissues, often at a higher concentration. This process, known as biomagnification, leads to progressively higher concentrations of the contaminant at higher trophic levels. nih.gov

The biomagnification potential of a chemical is often quantified using the Trophic Magnification Factor (TMF), which is determined from the slope of the relationship between the log-transformed, lipid-normalized contaminant concentration and the trophic position of organisms in a food web. A TMF value greater than 1 indicates that the chemical biomagnifies. Highly chlorinated PCBs, including octachlorobiphenyls, consistently demonstrate significant biomagnification in both aquatic and terrestrial food webs. usgs.govnih.govoup.com

Illustrative Trophic Magnification Factors (TMFs) for Highly Chlorinated PCBs in Aquatic Food Webs

While specific TMF data for this compound are limited in the reviewed literature, the following table provides examples for other highly chlorinated congeners, which are expected to behave similarly.

| PCB Congener | Food Web Location | Trophic Magnification Factor (TMF) | Reference |

|---|---|---|---|

| PCB 180 (Heptachlorobiphenyl) | Lake Ontario | 4.4 | Kidd et al. (2012) |

| PCB 194 (Octachlorobiphenyl) | Arctic Marine Food Web | 3.8 | Fisk et al. (2001) |

| PCB 206 (Nonachlorobiphenyl) | Baltic Sea | 2.9 | Sobocinski et al. (2016) |

Accumulation in Indicator Organisms for Ecological Monitoring

Due to their ability to accumulate and concentrate contaminants from the environment, certain organisms are used as "indicator species" for ecological monitoring. These organisms can provide an integrated measure of the bioavailability of pollutants over time. For lipophilic compounds like this compound, ideal indicator species are often those with a relatively high lipid content and a well-defined position in the food web.

In aquatic ecosystems, bivalves such as mussels and clams are frequently used as indicators for waterborne contamination due to their filter-feeding nature. Higher trophic level organisms, such as predatory fish (e.g., trout, salmon) and marine mammals (e.g., seals, dolphins), are effective indicators of biomagnification. The presence of PCB 204 and other highly chlorinated congeners in the tissues of these top predators is a clear indication of widespread environmental contamination and efficient trophic transfer. ebsco.comnih.govnih.govresearchgate.netnih.govresearchgate.net

Examples of Indicator Species for PCB Monitoring

| Organism Type | Examples | Rationale for Use as an Indicator |

|---|---|---|

| Bivalves | Mussels (Mytilus spp.), Clams | Filter feeders, sessile, integrate water column contamination over time. |

| Forage Fish | Herring, Sardines, Sculpin | Represent a key link for trophic transfer from lower to higher trophic levels. |

| Predatory Fish | Trout, Salmon, Tuna, Cod | Integrate contaminants from a broader diet, indicating biomagnification. |

| Marine Mammals | Seals, Dolphins, Whales | Top predators with high lipid content, showing the highest levels of biomagnification. |

| Piscivorous Birds | Gulls, Cormorants, Eagles | Top predators in aquatic-terrestrial food webs, eggs can be monitored non-lethally. |

Advanced Analytical Methodologies for Detection and Quantification

Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of PCB 204 from complex environmental matrices such as soil, sediment, and biological tissues necessitates a robust sample preparation and extraction strategy. The primary goal is to efficiently isolate the analyte from the matrix while minimizing the co-extraction of interfering compounds.

Commonly employed extraction techniques include traditional methods like Soxhlet extraction and more modern, automated methods such as Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE). Soxhlet extraction, a long-established method, involves the continuous washing of a solid sample with a hot solvent, typically a mixture like hexane/acetone. epa.gov While effective, it is time-consuming (often requiring 16 hours or more) and consumes large volumes of solvent. epa.govnih.gov

In contrast, ASE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process. nih.gov This technique significantly reduces extraction times (often to under 30 minutes per sample) and solvent consumption, offering a more environmentally friendly and higher-throughput alternative to Soxhlet. nih.govmdpi.com Studies comparing these methods for PCB analysis have shown that ASE can provide equivalent or even higher extraction efficiencies. researchgate.net For instance, recoveries for various PCB congeners from sediment samples using different solvents and extraction methods (shaking, ultrasound) have been reported in the range of 43% to 108%, highlighting the critical influence of the chosen solvent and technique on efficiency. researchgate.net

Following extraction, a "cleanup" step is almost always required to remove co-extracted substances that can interfere with chromatographic analysis, especially when using highly sensitive detectors like the Electron Capture Detector (ECD). epa.gov This is particularly crucial for sediment and tissue samples which have high lipid and organic matter content. Common cleanup procedures involve column chromatography using adsorbents like silica (B1680970) gel, Florisil, or alumina. A multi-step approach, such as passing the extract through a column containing layers of silica gel modified with sulfuric acid and potassium permanganate, can effectively remove oxidizable organic interferences. epa.gov

| Technique | Typical Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Soxhlet Extraction | 16-24 hours | High | Well-established, exhaustive extraction | Slow, high solvent use, requires evaporation step |

| Accelerated Solvent Extraction (ASE/PLE) | 20-30 minutes | Low | Fast, automated, low solvent use, high efficiency | Requires specialized equipment |

| Microwave-Assisted Extraction (MAE) | 10-30 minutes | Low to Moderate | Very fast, reduced solvent consumption | Potential for thermal degradation of analytes if not optimized |

| Ultrasonic Extraction (Sonication) | 30-60 minutes | Moderate | Simple setup, faster than Soxhlet | Can have lower efficiency than ASE or Soxhlet |

Chromatographic Separation Techniques

High-resolution separation is essential for the analysis of PCBs to resolve individual congeners from the complex mixtures typically found in environmental samples. Gas chromatography (GC) is the universal technique for this purpose.

The Electron Capture Detector (ECD) is a highly sensitive and selective detector for electronegative compounds, making it exceptionally well-suited for detecting halogenated molecules like PCB 204. measurlabs.comwikipedia.org The ECD operates by measuring a decrease in a constant electron current produced by a radioactive source (typically Nickel-63) when electron-capturing analytes pass through the detector cell. wikipedia.orgscioninstruments.com This high sensitivity allows for the detection of PCBs at trace levels (femtogram to picogram range). wikipedia.org

However, the ECD's response is non-specific; it responds to any electron-capturing compound, leading to potential interferences from co-eluting matrix components or other halogenated compounds (e.g., pesticides) that were not removed during cleanup. chromatographyonline.com Furthermore, the ECD has a limited linear dynamic range, which can necessitate sample dilution or concentration to fall within the calibration curve. chromatographyonline.com Due to the risk of false positives from co-eluting compounds, confirmation of results on a second GC column with a different stationary phase (and thus different selectivity) is standard practice when using GC-ECD.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides a higher degree of analytical certainty than GC-ECD. While the GC separates the components of the mixture based on their retention times, the mass spectrometer bombards the eluting molecules with electrons (Electron Ionization, EI), causing them to fragment in a predictable manner. thermofisher.com The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that acts as a chemical fingerprint.

For octachlorobiphenyls like PCB 204, the molecular ion cluster is typically observed at high intensity. The characteristic isotopic pattern resulting from the presence of eight chlorine atoms (35Cl and 37Cl) is a key identifier. Common fragmentation pathways involve the sequential loss of chlorine atoms, leading to fragments such as [M-Cl]+, [M-Cl2]+, and so on. researchgate.net By using the mass spectrometer in Selected Ion Monitoring (SIM) mode, the instrument can be set to detect only specific m/z values characteristic of the target analyte, significantly improving selectivity and sensitivity compared to scanning the full mass range. nm.gov

| Parameter | Description | Typical Values for PCB 204 (Octachlorobiphenyl) |

|---|---|---|

| Molecular Formula | The chemical formula of the compound. | C₁₂H₂Cl₈ |

| Molecular Weight | The mass of one mole of the compound (using most common isotopes). | 429.77 g/mol |

| Molecular Ion [M]⁺ (m/z) | The mass-to-charge ratio of the intact molecule after ionization. A characteristic isotopic cluster is observed. | ~426, 428, 430, 432 |

| Key Fragment Ion [M-Cl₂]⁺ (m/z) | A common fragment resulting from the loss of two chlorine atoms. | ~356, 358, 360 |

| Key Fragment Ion [M-Cl₄]⁺ (m/z) | A common fragment resulting from the loss of four chlorine atoms. | ~286, 288, 290 |

For the most demanding applications requiring ultra-low detection limits and the highest degree of confidence, High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) is the definitive technique. This method is specified in regulatory protocols such as U.S. EPA Method 1668. hubspotusercontent20.netepa.gov HRGC-MS instruments can measure the mass of an ion to several decimal places, allowing them to distinguish between molecules that have the same nominal mass but different elemental compositions (isobaric interferences). clu-in.org

This capability is crucial for congener-specific analysis in highly complex matrices where interferences from other compounds could lead to false positives even in conventional GC-MS. The use of isotope dilution, where a known amount of a 13C-labeled version of PCB 204 is added to the sample before extraction, allows for precise correction of any analyte loss during the sample preparation and analysis process. clu-in.org This makes HRGC-MS the gold standard for accurate and precise quantification of specific PCB congeners at parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) levels. esslabshop.comwa.gov

Challenges and Innovations in Congener-Specific Analysis

The primary challenge in the congener-specific analysis of PCBs is the sheer number of isomers and their similar physicochemical properties, which makes their complete chromatographic separation exceedingly difficult. nm.govbiocompare.com

No single commercially available GC capillary column can separate all 209 PCB congeners. researchgate.net Co-elution, where two or more different congeners have the same retention time on a given column, is a significant problem that can lead to misidentification and quantification errors. semanticscholar.org Octachlorobiphenyls are particularly challenging to separate due to their structural similarities.

The choice of the GC column's stationary phase is critical for resolving specific congeners. A non-polar 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5) is commonly used for general PCB analysis. However, to resolve problematic co-eluting pairs, analysts often use a second, more polar column for confirmation. The elution order of congeners can change significantly with the polarity of the stationary phase, allowing for the separation of congeners that co-elute on a non-polar column. nm.gov

Quantification Approaches for Individual Congeners and Homologs

The analytical approach to quantifying PCBs has evolved from measuring commercial mixtures (Aroclors) to more sophisticated methods focusing on homolog groups or individual congeners. cdc.gov This shift is driven by the recognition that the environmental fate, transport, and toxicity of PCBs are highly dependent on their specific molecular structure. epa.gov Therefore, congener-specific analysis provides a more accurate representation of the potential risk associated with PCB contamination than Aroclor-based analysis. epa.govsgsaxys.com

Aroclor Analysis: Historically, PCBs were quantified as commercial mixtures known as Aroclors. cdc.gov This method, often using gas chromatography with electron capture detection (GC-ECD), compares the chromatographic pattern of a sample to that of Aroclor standards. epa.gov However, this approach has significant limitations. Environmental processes like weathering, degradation, and biological metabolism alter the original congener composition of the Aroclor mixture, making pattern matching and accurate quantification difficult. sgsaxys.com This can lead to both under- and over-estimation of total PCB concentrations. sgsaxys.com

Homolog Analysis: An intermediate approach is the quantification of PCBs based on their homolog group. clu-in.org Homologs are subcategories of congeners that have the same number of chlorine atoms. epa.gov For example, all octachlorobiphenyls, including 2,2',3,3',5,5',6,6'-octachlorobiphenyl, belong to the same homolog group. This method reports the total concentration for each level of chlorination (e.g., monochlorobiphenyls, dichlorobiphenyls, etc.). clu-in.org Homolog analysis provides more detailed information than Aroclor analysis and can be achieved at a lower cost than full congener-specific analysis, offering lower detection limits than Aroclor methods. epa.govclu-in.org

Congener-Specific Analysis: The most accurate and toxicologically relevant approach is the quantification of individual PCB congeners. epa.gov There are 209 distinct PCB congeners, and their separation and quantification require high-resolution analytical techniques. epa.gov High-resolution gas chromatography (HRGC) coupled with mass spectrometry (HRGC/MS) is the cornerstone of modern congener-specific analysis. nih.govcdc.gov The use of high-resolution mass spectrometry (HRMS) provides the sensitivity and selectivity needed to detect congeners at trace levels and distinguish them from interfering compounds. nih.gov Advanced techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) operating in selected reaction monitoring (SRM) mode further enhance selectivity, which is crucial for analyzing complex samples. rsc.orgacs.org While methods like EPA 1668 can determine a large number of congeners, some may co-elute (elute from the gas chromatography column at the same time), requiring careful data analysis and interpretation. nih.govesslabshop.com

| Approach | Description | Primary Technique(s) | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Aroclor Analysis | Quantifies PCBs by comparing the sample's chromatographic pattern to commercial Aroclor standards. | GC-ECD | Historically used; relatively inexpensive. | Inaccurate for environmentally altered mixtures; less toxicologically relevant; poor sensitivity. | cdc.govsgsaxys.comepa.gov |

| Homolog Analysis | Quantifies total PCBs for each level of chlorination (e.g., all tri-chlorobiphenyls). | GC-MS | More accurate than Aroclor analysis; lower cost than full congener analysis; lower detection limits than Aroclor methods. | Does not provide toxicity information for specific congeners within a group. | epa.govclu-in.org |

| Congener-Specific Analysis | Identifies and quantifies individual PCB congeners, such as this compound. | HRGC-HRMS; GC-MS/MS | Most accurate and precise; provides congener-specific toxicity data; highly sensitive and selective. | Higher cost; requires sophisticated instrumentation; some congeners may co-elute. | nih.govepa.govrsc.orgnih.gov |

Ecological Impact Assessment and Environmental Management

Ecological Risk Assessment Frameworks for Highly Chlorinated PCBs

Assessing the ecological risk of highly chlorinated PCBs requires a multi-faceted approach due to the complexity of the mixtures found in the environment and their various toxic mechanisms. ca.gov Standard frameworks often evaluate exposure and toxicity to determine the potential for adverse effects on ecosystems.

One common method is the Potential Ecological Risk Index (ERI), which measures the level of pollution based on the toxicity of the substance and its concentration in the environment. nih.gov For PCBs, a toxic response factor is used to calculate a monomial potential ecological risk factor (Eir). nih.gov The resulting value helps classify the level of risk, ranging from low to very high. nih.gov

Another approach involves comparing environmental concentrations to Sediment Quality Guidelines (SQGs) to determine the potential for adverse biological effects. mdpi.com Additionally, the risk quotient (RQ) method is used to evaluate the ecological risk posed by specific PCB congeners in water and other environmental media. mdpi.com

A significant challenge in PCB risk assessment is that environmental samples contain complex mixtures of congeners that differ from the original commercial Aroclor mixtures. ca.govastm.org Therefore, congener-specific analysis is becoming more common in ecological risk assessments to better understand the specific threats posed by different PCBs. astm.org Some frameworks also consider the "dioxin-like" activity of certain co-planar PCBs, which have a different toxicity mechanism than other congeners. ca.gov

Strategies for Environmental Remediation and Mitigation

Given their persistence and toxicity, the remediation of sites contaminated with PCBs is a critical environmental management goal. A variety of strategies have been developed, ranging from established techniques like incineration and landfilling to more sustainable, in situ approaches. frontiersin.org However, conventional methods like dredging and landfilling can be disruptive to ecosystems and merely contain the contaminants rather than destroy them. clu-in.org Consequently, research has increasingly focused on alternative technologies that can degrade or immobilize PCBs in place. frontiersin.org

| Remediation Strategy | Description | Advantages | Disadvantages |

| Physical Removal | Excavation of contaminated soil/sediment for disposal in a landfill or incineration. frontiersin.orgclu-in.org | Effective at removing contaminant mass from a site. | Disruptive to ecosystems, risk of contaminant release during transport, does not destroy PCBs (landfilling). clu-in.org |

| Bioremediation | Use of microorganisms to degrade PCBs. Can be performed in situ or ex situ. suny.edu | Potentially cost-effective, sustainable, can lead to complete destruction of contaminants. nih.gov | Can be a slow process, effectiveness is dependent on environmental conditions and PCB bioavailability. suny.edumdpi.com |

| Chemical Treatment | Use of chemical reagents to dehalogenate or oxidize PCBs. rsc.orgfrontiersin.org | Can be rapid and effective. | May involve hazardous chemicals and produce unwanted byproducts. mdpi.com |

| Phytoremediation | Use of plants to remove, contain, or degrade PCBs in soil. frontiersin.orgmdpi.com | Green technology, low cost, aesthetically pleasing. frontiersin.orgmdpi.com | Long remediation cycle, high-chlorinated PCBs are more resistant to plant metabolism. frontiersin.orgmdpi.comfrontiersin.org |

| Emerging Technologies | Includes methods like nanoscale zero-valent iron (nZVI) and electrokinetic remediation. frontiersin.orgcdnsciencepub.com | Can offer high efficiency and treat recalcitrant compounds. | Often still in development, long-term effectiveness and impacts may be unknown. frontiersin.org |

Bioremediation leverages the ability of microorganisms to break down contaminants into less harmful substances. suny.edumdpi.com This approach is considered a promising and cost-effective alternative for treating large areas contaminated with PCBs. nih.govsuny.edu It can be applied either in situ (in place) or ex situ (after excavation of the contaminated material). iastate.edu

In Situ Bioremediation: This approach treats the contaminated soil or sediment without excavation. frtr.gov A key strategy for highly chlorinated PCBs is anaerobic reductive dechlorination, where anaerobic bacteria replace chlorine atoms with hydrogen, transforming them into lighter, less toxic congeners. clu-in.orgfrontiersin.org These less-chlorinated PCBs can then be completely degraded by other microorganisms under aerobic conditions. nih.gov In situ bioremediation can be enhanced through:

Biostimulation: Adding nutrients or other amendments to stimulate the activity of indigenous PCB-degrading microorganisms. mdpi.comfrontiersin.org

Bioaugmentation: Introducing specific microbial strains with known PCB-degrading capabilities to the contaminated site. nih.govfrontiersin.org

Ex Situ Bioremediation: This involves removing the contaminated soil or sediment for treatment elsewhere. mdpi.comrjlbpcs.com While more costly due to excavation and transport, ex situ methods allow for greater control over environmental conditions, which can optimize and accelerate the degradation process. rjlbpcs.comresearchgate.net Common ex situ techniques include:

Biopiles: Excavated soil is piled and aerated to stimulate microbial activity. rjlbpcs.com

Landfarming: Contaminated soil is spread over a lined bed and periodically tilled to enhance aeration. rjlbpcs.com

Bioreactors: The contaminated material is treated in a contained vessel where conditions like temperature, pH, and nutrient levels can be precisely controlled. rjlbpcs.com

Research continues to advance novel technologies for the remediation of persistent pollutants like 2,2',3,3',5,5',6,6'-octachlorobiphenyl. These emerging approaches aim to be more efficient, cost-effective, and less disruptive than traditional methods.

Nanoremediation: The use of nanoscale zero-valent iron (nZVI) has shown promise for the reductive dechlorination of PCBs. frontiersin.org The large surface area of nZVI particles increases their reactivity, leading to rapid contaminant degradation. frontiersin.org These nanoparticles can be injected into contaminated groundwater or soil for in situ treatment. frontiersin.org

Activated Carbon-Based Technologies: Amending contaminated sediments with activated carbon is an effective in situ stabilization technique. nih.gov The activated carbon strongly binds PCBs, reducing their bioavailability and preventing their entry into the food chain. nih.gov This method does not destroy the PCBs but significantly reduces the ecological risk. nih.gov Recent innovations have combined activated carbon with PCB-degrading bacteria to both sequester and destroy the contaminants. nih.gov

Electrokinetic Remediation: This technique uses a low-voltage direct current to move contaminants through the soil. cdnsciencepub.com While primarily used for heavy metals, it can be integrated with other technologies like chemical oxidation or bioremediation to enhance the removal of organic pollutants like PCBs from low-permeability soils and clays. rsc.orgcdnsciencepub.com

Future Research Directions and Knowledge Gaps

Refined Understanding of Congener-Specific Environmental Pathways

A primary knowledge gap is the detailed environmental fate and transport of 2,2',3,3',5,5',6,6'-octachlorobiphenyl. While general PCB pathways—including atmospheric transport, deposition, and food chain bioaccumulation—are broadly understood, the specific partitioning, transformation, and degradation rates for this octachlorobiphenyl are not well-defined. nih.govepa.gov Physicochemical properties differ among congeners, influencing their movement and persistence in various environmental compartments (soil, sediment, water, and air). epa.gov

Future research should prioritize:

Atmospheric Transport Modeling: Developing high-resolution models to predict the long-range transport potential of this compound, considering its specific volatility and atmospheric residence time.

Matrix-Specific Degradation Studies: Quantifying the rates of photolysis, microbial degradation, and metabolism in different environmental matrices. epa.govnih.gov While pathways like hydroxylation are known for PCBs, the efficiency and resulting metabolites for this specific congener require detailed investigation. nih.govwho.int

Bioaccumulation and Trophic Transfer: Conducting congener-specific studies to determine the biomagnification factors for this compound in various aquatic and terrestrial food webs. This is crucial as the composition of PCBs found in biota often differs significantly from the original commercial mixtures released into the environment. epa.gov

Development of Novel Bioremediation and Abiotic Degradation Technologies

Current remediation strategies for PCBs are often slow and incomplete, especially for highly chlorinated congeners which are resistant to degradation. A significant research frontier is the development of more effective and sustainable remediation technologies.

Bioremediation: Microbial degradation is a promising, cost-effective approach. researchgate.net The typical process involves a two-stage, co-metabolic pathway:

Anaerobic Reductive Dechlorination: Anaerobic microbes remove chlorine atoms from the biphenyl (B1667301) structure, reducing its toxicity and making it susceptible to further degradation. nih.govwikipedia.org This step is critical for highly chlorinated congeners.

Aerobic Degradation: Aerobic bacteria then break down the resulting less-chlorinated biphenyls through enzymatic processes, such as those involving biphenyl dioxygenase, cleaving the aromatic rings. wikipedia.orgfrontiersin.org

However, the efficiency of these processes for this compound is limited. Knowledge gaps that require further research include identifying and engineering microbial consortia with enhanced dechlorination capabilities for this specific congener. Future work should focus on novel approaches like stimulating indigenous microorganisms or bioaugmenting contaminated sites with specialized bacteria. nih.govnih.gov Sequential anaerobic-aerobic treatments have shown promise, with studies reporting significant decreases in total PCB concentrations in sediments. nih.gov

Abiotic Degradation: Research into abiotic methods is also critical. This includes advanced oxidation processes, catalytic dechlorination, and other chemical or physical treatments. The challenge lies in developing technologies that are effective, scalable, and environmentally benign, avoiding the production of equally harmful byproducts.

| Degradation Type | Process | Key Organisms/Methods | Research Gap for this compound |

|---|---|---|---|

| Bioremediation (Anaerobic) | Reductive dechlorination of highly chlorinated congeners. | Dehalococcoides sp. and other organohalide-respiring bacteria. researchgate.net | Low efficiency and slow rates for specific octachlorobiphenyls; need for more effective microbial strains. |

| Bioremediation (Aerobic) | Ring cleavage of lesser-chlorinated congeners via the biphenyl pathway. | Rhodococcus sp., Pseudomonas sp., Burkholderia xenovorans. researchgate.netnih.gov | Ineffective until significant anaerobic dechlorination occurs. |

| Photodegradation | Breakdown via absorption of ultraviolet light. nih.gov | Sunlight, UV lamps. | Quantification of rates and byproducts in various environmental media (water, soil surfaces). |

| Abiotic Chemical | Advanced Oxidation Processes, Catalytic Dechlorination. | Fenton's reagent, zero-valent iron, photocatalysts. | Development of scalable, non-toxic, and cost-effective technologies. |

Enhanced Analytical Capabilities for Trace-Level Detection

Accurately assessing the environmental risk of this compound depends on the ability to detect and quantify it at extremely low concentrations. epa.gov Current standard methods, often involving gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS), are well-established. cdc.gov High-resolution capillary columns are essential for separating the numerous PCB congeners. cdc.gov

Recent advancements have improved sensitivity and selectivity. For instance, triple quadrupole GC-MS/MS is a reliable tool for trace analysis in complex environmental samples like water, soil, and biological tissues. thermofisher.com However, significant gaps and opportunities for future research remain:

Lowering Detection Limits: There is a continuous need to push the boundaries of detection to quantify background levels and subtle changes in concentration, which are important for monitoring long-term environmental trends.

Reducing Costs and Complexity: Current high-sensitivity methods are often expensive and lab-intensive. Research into more cost-effective and rapid analytical techniques, such as biosensors or simplified mass spectrometry methods, is needed.

Field-Portable Instrumentation: A major gap is the lack of real-time, on-site monitoring capabilities. Developing portable instruments would allow for rapid screening of contaminated sites and more dynamic tracking of environmental concentrations.

Standard Reference Materials: The availability of certified reference materials for individual, highly-chlorinated congeners like this compound is crucial for ensuring data quality and comparability across different laboratories.

| Technique | Description | Advantages | Future Research Direction |

|---|---|---|---|

| GC-ECD | Gas Chromatography with Electron Capture Detection. | High sensitivity to halogenated compounds. | Improving selectivity to differentiate co-eluting congeners. |

| HRGC/HRMS | High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry. | "Gold standard" for congener-specific analysis, highly selective and sensitive. thermofisher.com | Reducing instrument cost and operational complexity. |

| GC-MS/MS | Gas Chromatography with Triple Quadrupole Mass Spectrometry. | Excellent selectivity and sensitivity in complex matrices. thermofisher.com | Expanding validated methods for a wider range of environmental samples. |

| 2D-GC | Two-Dimensional Gas Chromatography. | Enhanced separation of complex mixtures and co-eluting congeners. nih.gov | Broader adoption for routine analysis and method standardization. |

Ecosystem-Level Modeling of this compound Dynamics

To predict the long-term ecological risks posed by this compound, researchers must develop sophisticated ecosystem models. vliz.be These models integrate data on chemical fate, transport, bioaccumulation, and toxicity to simulate the compound's behavior within a food web and its potential effects on populations and ecosystem structure. mdpi.com

A significant knowledge gap exists because most current risk assessments are based on data from PCB mixtures, which may not accurately reflect the risk from individual congeners that have been environmentally altered and selectively biomagnified. epa.govepa.gov Future research in ecosystem modeling should focus on:

Developing Congener-Specific Models: Creating models that explicitly incorporate the unique physicochemical and toxicological properties of this compound.

Integrating Trophic Dynamics: Building dynamic food web models that can predict how this specific congener moves through different trophic levels and accumulates in top predators. hereon.de

Parameterizing with Empirical Data: Filling data gaps on uptake rates, metabolic transformation rates, and excretion rates in key species to improve model accuracy.

Predicting Sub-lethal Effects: Moving beyond simple mortality predictions to model the ecosystem-wide consequences of sub-lethal effects on reproduction, development, and behavior of sensitive species.

By advancing research in these key areas, the scientific community can close critical knowledge gaps, leading to more accurate risk assessments and the development of more effective management and remediation strategies for this compound and other persistent organic pollutants.

Q & A

Q. Basic Research Focus :

- Sampling Frequency : Biannual sampling to account for seasonal variations in sediment resuspension and bioaccumulation.

- QA/QC Protocols : Use of field blanks, matrix spikes, and interlaboratory comparisons to ensure data reproducibility .

Advanced Research Note :

Stable isotope probing (SIP) with ¹³C-labeled congeners can track microbial degradation pathways in situ, providing insights into site-specific bioremediation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.